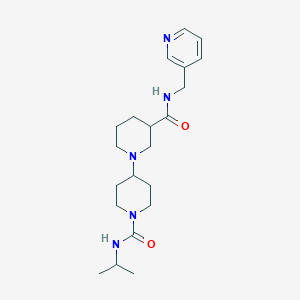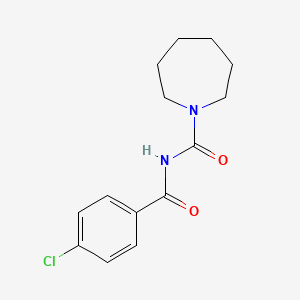amine dihydrochloride](/img/structure/B5298396.png)
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride, also known as NMP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. In
Wirkmechanismus
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride acts as a selective agonist for TAAR1, binding to the receptor and activating downstream signaling pathways. This leads to the modulation of neurotransmitter release, particularly of dopamine and serotonin. [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has been shown to increase the release of these neurotransmitters in certain brain regions, which may underlie its effects on behavior and addiction.
Biochemical and Physiological Effects
Studies have shown that [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride can modulate a variety of biochemical and physiological processes, including neurotransmitter release, gene expression, and behavior. [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has been shown to increase locomotor activity and reduce drug-seeking behavior in animal models, suggesting that it may have therapeutic potential for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride in lab experiments is its selectivity for TAAR1, which allows for more precise investigation of the role of this receptor in various physiological processes. However, one limitation is that [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride is a relatively new compound and there is still much to be learned about its effects and potential uses.
Zukünftige Richtungen
There are several future directions for research on [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride, including investigating its potential use in the treatment of addiction and neuropsychiatric disorders, as well as exploring its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride and its potential for use as a tool in scientific research.
Synthesemethoden
The synthesis of [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride involves the reaction of 1-naphthylmethylamine with 3-(4-morpholinyl)propyl chloride in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that is typically purified by recrystallization from a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the function of TAAR1. This receptor is involved in the regulation of neurotransmitter release, and has been implicated in a number of neuropsychiatric disorders such as schizophrenia and depression. [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.2ClH/c1-2-8-18-16(5-1)6-3-7-17(18)15-19-9-4-10-20-11-13-21-14-12-20;;/h1-3,5-8,19H,4,9-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXPKOAJYTMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC3=CC=CC=C32.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,7aS*)-5-methyl-2-[3-(phenylsulfonyl)propanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5298315.png)
![3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5298316.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5298341.png)
![(3aR*,5S*,6S*,7aS*)-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5298342.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5298345.png)
![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298354.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5298361.png)
![N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5298369.png)

![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)
![N-(2-methoxyphenyl)-2-[(2,2,3,3-tetrafluoropropanoyl)amino]benzamide](/img/structure/B5298390.png)

![5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-2-[4-(methylthio)phenyl]-1,3-oxazole](/img/structure/B5298411.png)
